2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features an indole core, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and dihalides.
Coupling Reactions: The final compound is assembled through coupling reactions, such as the use of palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to link the indole and piperidine moieties with the pyridine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkoxides, amines, palladium catalysts for cross-coupling reactions
Major Products
Oxidation: Oxidized derivatives of the indole and piperidine rings
Reduction: Reduced forms of the carbonyl group, potentially leading to alcohols
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole and piperidine derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as neurological disorders or cancers.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperidine rings may facilitate binding to these targets, while the pyridine moiety could enhance the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-1-(4-piperidin-1-yl)ethan-1-one: Lacks the methyl and pyridine groups, potentially altering its biological activity and chemical reactivity.
1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenylethanone: Contains a phenyl group instead of an indole, which may affect its interaction with biological targets.
2-(1-methyl-1H-indol-3-yl)-1-(4-piperidin-1-yl)ethan-1-one: Similar structure but without the pyridine moiety, possibly leading to different pharmacokinetic properties.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is unique due to the combination of its indole, piperidine, and pyridine components. This unique structure may confer specific advantages in terms of binding affinity, selectivity, and overall pharmacological profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-6-5-11-24-23(17)28-16-18-9-12-26(13-10-18)22(27)14-19-15-25(2)21-8-4-3-7-20(19)21/h3-8,11,15,18H,9-10,12-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKJHULZBCKURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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